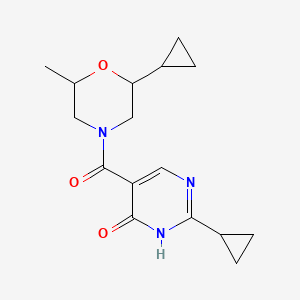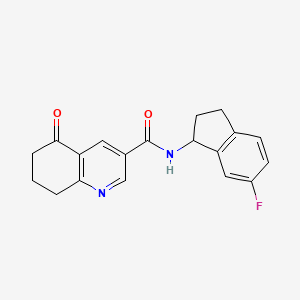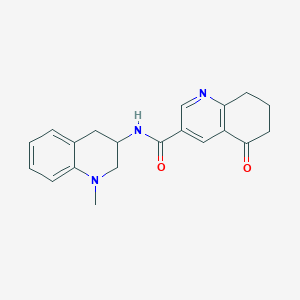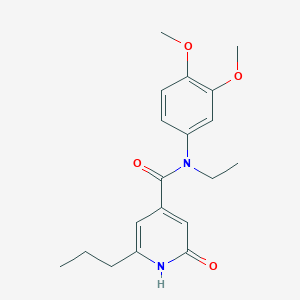![molecular formula C16H23N3O B7435842 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol, also known as BIBP 3226, is a selective antagonist for neuropeptide Y (NPY) receptors. It was first synthesized in 1992 and has since been used in various scientific research applications.
Wirkmechanismus
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 acts as a selective antagonist for NPY receptors, specifically the Y1 and Y2 receptors. It blocks the binding of NPY to these receptors, thereby inhibiting the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The blockade of NPY receptors by 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in lab experiments is its selectivity for NPY receptors, which allows for specific investigation into the role of these receptors in various physiological processes. However, one limitation is that it may not fully mimic the effects of genetic deletion of NPY receptors, as it only blocks the binding of NPY to these receptors rather than completely eliminating their function.
Zukünftige Richtungen
For the use of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in scientific research include investigating its potential therapeutic applications in obesity, anxiety, and cardiovascular diseases. It may also be used to investigate the role of NPY receptors in other physiological processes, such as pain modulation and immune function. Additionally, the development of more selective and potent NPY receptor antagonists may lead to further insights into the function of these receptors.
Synthesemethoden
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 involves several steps. The first step is the synthesis of 4-(1H-benzimidazol-2-yl)piperidine, which is achieved by reacting 4-chloro-1H-benzimidazole with piperidine in the presence of a base. The second step involves the reaction of 4-(1H-benzimidazol-2-yl)piperidine with 2-bromo-1-butanol in the presence of a base to yield 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been used in various scientific research applications, including the study of the role of NPY receptors in obesity, anxiety, and cardiovascular diseases. It has also been used to investigate the effects of NPY on the hypothalamic-pituitary-adrenal axis and the regulation of food intake.
Eigenschaften
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-13(11-20)19-9-7-12(8-10-19)16-17-14-5-3-4-6-15(14)18-16/h3-6,12-13,20H,2,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCUPZSGYWFTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)

![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)

![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)


![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)
![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)